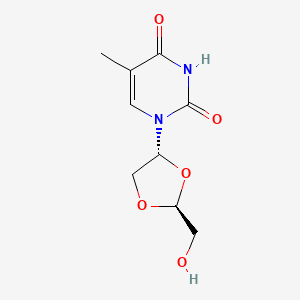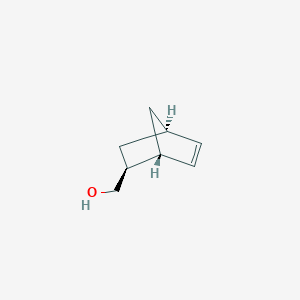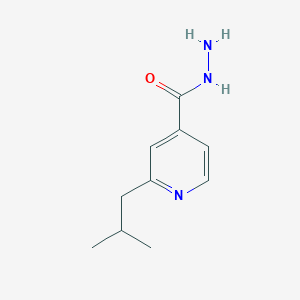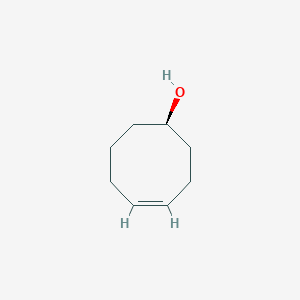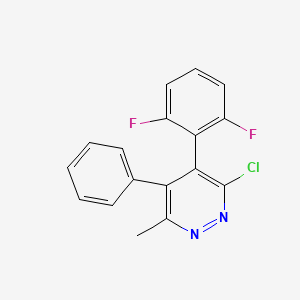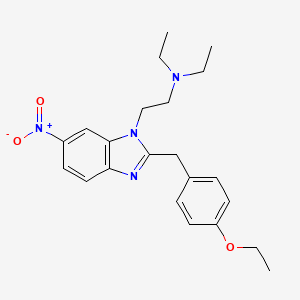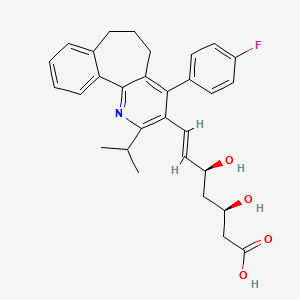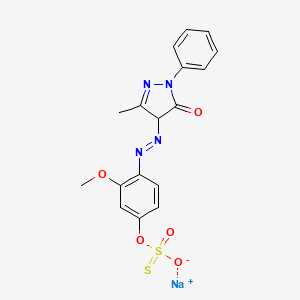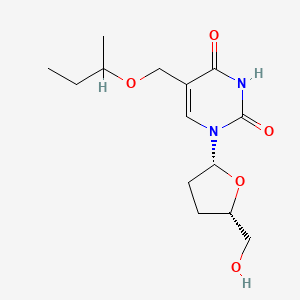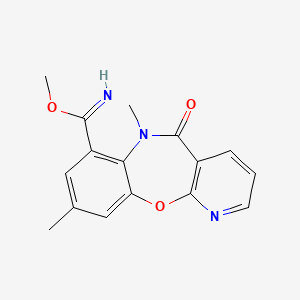
(+)-Isamoltane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Isamoltane is a chemical compound known for its unique pharmacological properties. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is the active form. This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Isamoltane typically involves several steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of chemical reactions such as alkylation, reduction, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
(+)-Isamoltane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
(+)-Isamoltane has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, such as anxiety and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of (+)-Isamoltane involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways. The exact pathways and targets can vary, but it is known to affect receptors such as serotonin and dopamine receptors, contributing to its neuropharmacological effects.
類似化合物との比較
(+)-Isamoltane can be compared with other similar compounds in terms of its structure and pharmacological properties. Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1 receptor antagonist used for cardiovascular conditions.
Metoprolol: Another beta1-selective antagonist with applications in treating heart conditions.
What sets this compound apart is its unique chiral nature and specific receptor interactions, which may offer distinct therapeutic advantages in certain conditions.
特性
CAS番号 |
116861-01-9 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
(2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1 |
InChIキー |
XVTVPGKWYHWYAD-CQSZACIVSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1N2C=CC=C2)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





